(3Z)-3-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-2,3-dihydro-1H-indol-2-one
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Overview
Description
(3Z)-3-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-2,3-dihydro-1H-indol-2-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The trifluoromethyl group is introduced via nucleophilic aromatic substitution using trifluoromethylating agents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-2,3-dihydro-1H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and materials science.
Mechanism of Action
The mechanism of action of (3Z)-3-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, leading to modulation of their activity. This compound can influence various signaling pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-2,3-dihydro-1H-indol-2-one: Characterized by the presence of a trifluoromethyl group and an indole core.
(3Z)-3-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-2,3-dihydro-1H-indol-2-thione: Similar structure but with a thione group instead of a ketone.
(3Z)-3-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-2,3-dihydro-1H-indol-2-amine: Contains an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3Z)-3-[[3-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO2/c23-22(24,25)15-6-4-8-17(13-15)28-16-7-3-5-14(11-16)12-19-18-9-1-2-10-20(18)26-21(19)27/h1-13H,(H,26,27)/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQUVWRUBQFMFA-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)OC4=CC=CC(=C4)C(F)(F)F)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC(=CC=C3)OC4=CC=CC(=C4)C(F)(F)F)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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